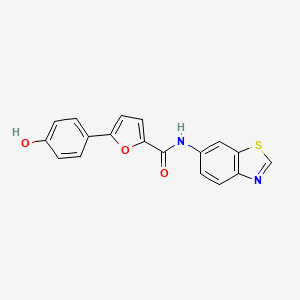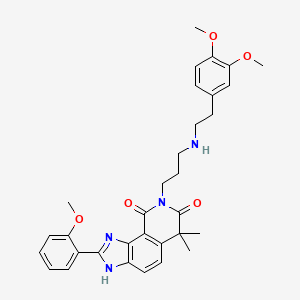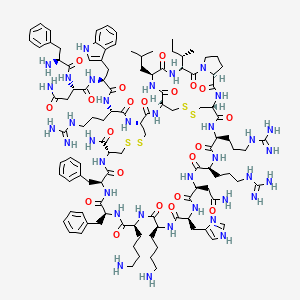![molecular formula C11H15N5O5 B12388323 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one, commonly known as guanosine, is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of nucleic acids, playing a crucial role in various biological processes, including the synthesis of RNA and DNA.
准备方法
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods, including:
Chemical Synthesis: This involves the glycosylation of guanine with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under anhydrous conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of guanosine from guanine and ribose-1-phosphate. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods
Industrial production of guanosine often employs microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overproduce guanosine. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the compound.
化学反应分析
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) or other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group or the hydroxyl groups of the ribose moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: Guanosine-5’-monophosphate (GMP), guanosine-5’-diphosphate (GDP), and guanosine-5’-triphosphate (GTP).
Reduction: Reduced derivatives of guanosine.
Substitution: Substituted guanosine derivatives with modifications at the amino or hydroxyl groups.
科学研究应用
Chemistry
Guanosine is used as a precursor in the synthesis of various nucleotides and nucleoside analogs. It is also employed in studies of nucleic acid structure and function.
Biology
In biological research, guanosine is essential for studying RNA and DNA synthesis, as well as for investigating the mechanisms of genetic regulation and expression.
Medicine
Guanosine and its derivatives have therapeutic potential in treating viral infections, cancer, and neurological disorders. They are also used in the development of antiviral drugs and chemotherapeutic agents.
Industry
In the industrial sector, guanosine is utilized in the production of flavor enhancers, such as guanosine-5’-monophosphate (GMP), which is a key ingredient in food additives.
作用机制
Guanosine exerts its effects primarily through its incorporation into nucleic acids. It serves as a substrate for various enzymes involved in nucleotide metabolism, including kinases and polymerases. Guanosine derivatives can also interact with specific receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Adenosine: Another nucleoside with a similar structure, differing by the presence of adenine instead of guanine.
Cytidine: Contains cytosine as the nucleobase.
Thymidine: Contains thymine as the nucleobase.
Uridine: Contains uracil as the nucleobase.
Uniqueness
Guanosine is unique due to its specific interactions with guanine-specific enzymes and receptors. Its role in the synthesis of guanine nucleotides, such as GMP, GDP, and GTP, distinguishes it from other nucleosides. Additionally, guanosine’s ability to form unique secondary structures, such as G-quadruplexes, contributes to its distinct biological functions.
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11+/m1/s1 |
InChI 键 |
NVKAMPJSWMHVDK-RBXWHLPPSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


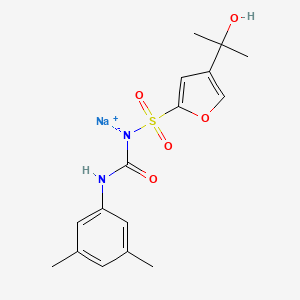
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
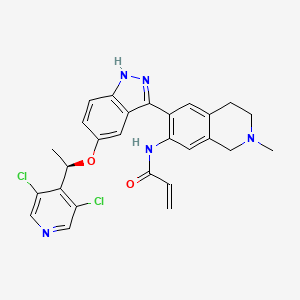
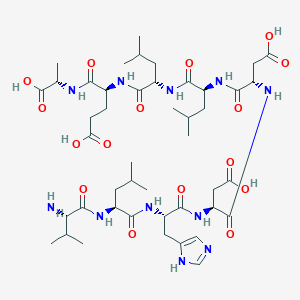
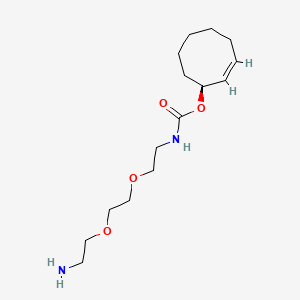

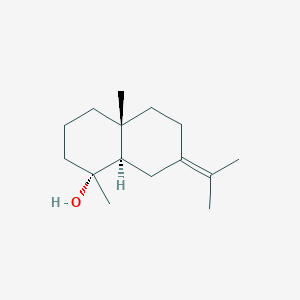
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
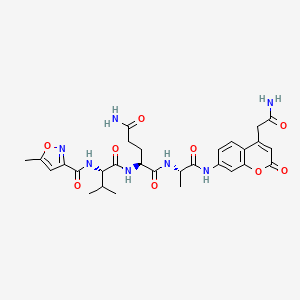

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
